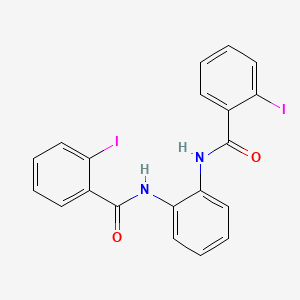

N,N'-1,2-phenylenebis(2-iodobenzamide)

Description

N,N'-1,2-Phenylenebis(2-iodobenzamide) (CAS: 64381-85-7) is a bis-amide compound featuring a 1,2-phenylene core linked to two 2-iodobenzamide groups. Its molecular formula is C₁₀H₁₀N₂O₂I₂, with a molecular weight of 444.0066 g/mol . The iodine substituents on the benzamide moieties contribute to its distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, or as a heavy-atom derivative in crystallography.

Propriétés

IUPAC Name |

2-iodo-N-[2-[(2-iodobenzoyl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14I2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-12H,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPAFZNORSWFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14I2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]

- Structure : Contains chloromethyl (-CH₂Cl) groups instead of iodine.

- Synthesis : Prepared via nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine, yielding 61% product .

- Key Differences: Reactivity: Chloromethyl groups are more reactive toward nucleophilic substitution than iodobenzamide groups, enabling further functionalization. Applications: Likely used as a precursor for polymers or crosslinking agents.

N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (CAS: 893769-00-1)

- Structure : Features ether-linked acetamide groups (oxyethane bridges).

- Molecular Formula : C₁₄H₂₀N₂O₄ (MW: 280.32 g/mol) .

- Key Differences: Flexibility: Ether linkages enhance conformational flexibility compared to rigid iodobenzamide groups. Polarity: Higher solubility in polar solvents due to ether and acetamide functionalities. Applications: Potential use in drug delivery systems or as a monomer for polyamides.

N,N'-1,2-Phenylenebis[2-(4-methoxyphenoxy)acetamide] (CAS: 511518-73-3)

- Structure: Contains methoxyphenoxy acetamide substituents.

- Molecular Formula : C₂₄H₂₄N₂O₆ (MW: 460.46 g/mol) .

- Key Differences :

- Electron-Donating Effects : Methoxy groups enhance electron density, altering reactivity in electrophilic substitutions.

- Solubility : Improved solubility in organic solvents compared to iodinated derivatives.

Nickel(II) Complexes with Schiff Base Ligands

- Example : N,N′-4,5-Dimethoxy-1,2-phenylenebis(salicylideneiminato)nickel(II) .

- Structure : Schiff base ligand derived from 4,5-dimethoxy-1,2-phenylenediamine and salicylaldehyde.

- Key Differences: Coordination Chemistry: Forms stable metal complexes, unlike the non-coordinating iodobenzamide. Applications: Used in electroactive metallopolymers or catalysis.

Comparative Data Table

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.